molecular formula C17H15ClN2O2 B5876070 N-[4-(acetylamino)phenyl]-2-chloro-3-phenylacrylamide

N-[4-(acetylamino)phenyl]-2-chloro-3-phenylacrylamide

Cat. No.: B5876070
M. Wt: 314.8 g/mol
InChI Key: LTEUFFRTTQBNTR-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-2-chloro-3-phenylacrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as N-Acetyl-2-chloro-N-(4-phenylphenyl)acetamide or ACPPA. It belongs to the class of acrylamide derivatives and has a molecular weight of 330.83 g/mol.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-chloro-3-phenylacrylamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, this compound reduces the production of these inflammatory mediators, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce fever and edema. The compound has a good safety profile and does not exhibit any significant toxicity or adverse effects.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-[4-(acetylamino)phenyl]-2-chloro-3-phenylacrylamide is its potent anti-inflammatory and analgesic activity, which makes it a potential candidate for the development of new drugs for the treatment of pain and inflammation. The compound is also easy to synthesize and has a good safety profile. However, one of the limitations of this compound is its limited solubility, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N-[4-(acetylamino)phenyl]-2-chloro-3-phenylacrylamide. One of the significant areas of research is the development of new drugs based on this compound for the treatment of pain and inflammation. Another area of research is the elucidation of the mechanism of action of the compound, which will help in the development of more potent and selective inhibitors of COX-2. Additionally, the compound's potential applications in other areas such as cancer and neurodegenerative diseases need to be explored further.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various areas of scientific research. Its potent anti-inflammatory and analgesic activity, ease of synthesis, and good safety profile make it an attractive candidate for the development of new drugs for the treatment of pain and inflammation. Further research is needed to fully understand the compound's mechanism of action and explore its potential applications in other areas of research.

Synthesis Methods

The synthesis of N-[4-(acetylamino)phenyl]-2-chloro-3-phenylacrylamide involves the reaction of 2-chloro-N-(4-phenylphenyl)acetamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction takes place at room temperature and yields the desired compound with a high degree of purity. The synthesis method is simple, cost-effective, and yields a high amount of the desired product.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-chloro-3-phenylacrylamide has been extensively studied for its potential applications in various areas of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic activity, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

Properties

IUPAC Name

(Z)-N-(4-acetamidophenyl)-2-chloro-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-12(21)19-14-7-9-15(10-8-14)20-17(22)16(18)11-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21)(H,20,22)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEUFFRTTQBNTR-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.